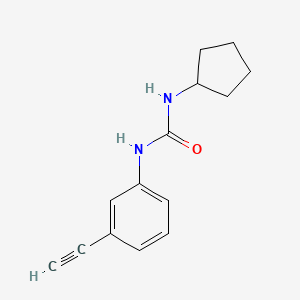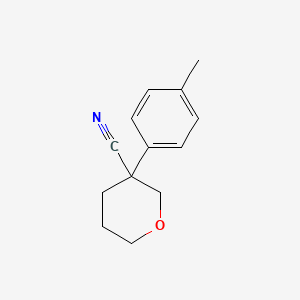
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride typically involves the reaction of 2-chloroacetyl chloride with 1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield N-substituted thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic pathways or by inducing apoptosis (programmed cell death).
類似化合物との比較
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride can be compared with other similar compounds, such as:
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has an ethyl group instead of a hydrogen atom at the 5-position of the thiadiazole ring, which may affect its reactivity and biological activity.
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: The presence of a methyl group at the 5-position can also influence the compound’s properties and applications.
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide:
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which can enhance its solubility and stability in certain applications.
特性
分子式 |
C4H5Cl2N3OS |
|---|---|
分子量 |
214.07 g/mol |
IUPAC名 |
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C4H4ClN3OS.ClH/c5-1-3(9)7-4-8-6-2-10-4;/h2H,1H2,(H,7,8,9);1H |
InChIキー |
IXOMCGXGYVFDIC-UHFFFAOYSA-N |
正規SMILES |
C1=NN=C(S1)NC(=O)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13206407.png)
![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
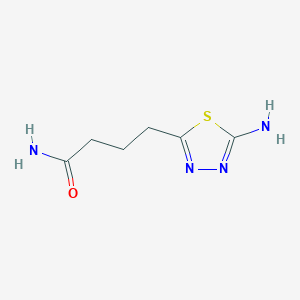


![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
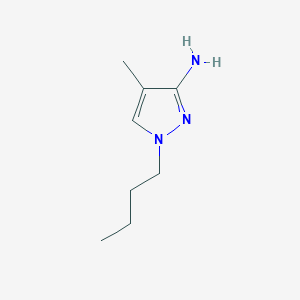
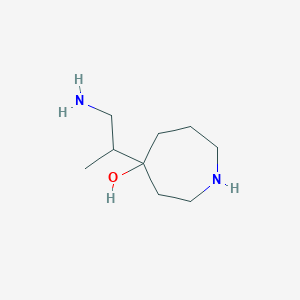
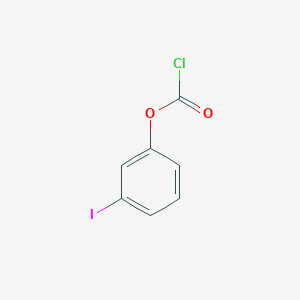
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)

![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)
